molecular formula C14H12N4O3 B11714940 2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide

Cat. No.: B11714940
M. Wt: 284.27 g/mol
InChI Key: LESJQGREIFQTQL-YBEGLDIGSA-N
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Description

2-(4-Nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is a Schiff base hydrazide derivative characterized by a 4-nitrophenyl group, an acetohydrazide backbone, and a pyridin-4-ylmethylidene moiety in the E-configuration . This structural framework confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N4O3/c19-14(17-16-10-12-5-7-15-8-6-12)9-11-1-3-13(4-2-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10-

InChI Key

LESJQGREIFQTQL-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C\C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 2-(4-aminophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

    Condensation: Hydrazones with different aldehydes or ketones.

Scientific Research Applications

2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Table 1: Key Substituent Differences and Their Impacts

Compound Name Key Substituents Biological/Chemical Impact Reference
2-(4-Nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide (Target) 4-Nitrophenyl, pyridin-4-yl Enhanced electron-withdrawing effects; potential for metal coordination and π-π stacking
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide 2-Hydroxyphenyl, 4-nitrophenyl Antioxidant activity via radical scavenging; chelates metal ions
N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide 4-Chloro-3-nitrophenyl, 1-methylpyrrole Increased reactivity and antimicrobial activity due to halogen-nitro synergy
N'-[(1Z)-Hexylidene]-2-(4-nitrophenyl)acetohydrazide Hexylidene chain Higher hydrophobicity; altered bioavailability

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-nitrophenyl group provides strong electron-withdrawing effects, stabilizing the hydrazide moiety and enhancing electrophilic reactivity.
  • Aromatic System Modifications: Replacing the pyridin-4-yl group with non-aromatic chains (e.g., hexylidene in ) reduces π-π stacking capacity, impacting interactions with biological targets like enzymes or DNA.

Functional Group Contributions

Hydrazide and Schiff Base Moieties

The acetohydrazide backbone enables hydrogen bonding and chelation, critical for binding to biological targets such as kinases or metalloenzymes . The E-configuration of the Schiff base ensures optimal spatial orientation for interactions, whereas Z-isomers (e.g., in ) may exhibit steric hindrance.

Nitro Group Positioning

  • Para-Nitro (Target Compound) : Maximizes resonance stabilization and dipole interactions, favoring binding to hydrophobic pockets in proteins .

Key Findings :

  • The pyridin-4-yl group in the target compound may enhance anticancer activity through metal-ion-mediated oxidative stress, as seen in analogous pyridine-containing hydrazides .
  • Antioxidant activity is predominantly observed in hydroxyl-substituted analogs (e.g., ), whereas nitro-focused compounds prioritize cytotoxic effects .

Biological Activity

2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a hydrazone linkage, characterized by the presence of a pyridine ring and a nitrophenyl group. Its structural formula can be represented as follows:

C12H10N4O3\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{3}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O₃
Molecular Weight258.23 g/mol
SolubilitySoluble in DMSO, ethanol
Melting Point150-152 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various bacterial strains.

Case Study: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing the potential of these compounds in combating bacterial infections.

Table 2: Antibacterial Activity Data

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound12.525
Control (Ciprofloxacin)22

Anticancer Activity

In addition to antimicrobial effects, preliminary investigations suggest that this compound may possess anticancer properties. Research has shown that similar hydrazone derivatives can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7) using varying concentrations of the compound.

Table 3: Cytotoxicity Results

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
18590
106070
503040

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and interference with cellular signaling pathways. The nitrophenyl group is believed to play a crucial role in enhancing the reactivity and interaction with biological targets.

In Vitro Studies

In vitro studies have revealed that the compound can effectively inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity.

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